N-Acetyltyramine Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of glucuronides, including those similar to N-Acetyltyramine Glucuronide, often involves biochemical processes or laboratory synthesis techniques aiming to link glucuronic acid with other molecules. For instance, the synthesis of ethyl glucuronide, a minor ethanol metabolite, involves the reaction of acetobromo-glucosiduronic acid with ethanol, showcasing a method that might be analogous to the synthesis of N-Acetyltyramine Glucuronide under laboratory conditions (Schmitt et al., 1995).
Molecular Structure Analysis
The molecular structure of glucuronides, including N-Acetyltyramine Glucuronide, typically consists of the glucuronic acid moiety linked through glycosidic bonds to other chemical groups or molecules. This structural feature is crucial for their solubility and biological roles. Advanced techniques like NMR and MS are often employed to elucidate the structures of such compounds (Bergana et al., 2000).
Chemical Reactions and Properties
Glucuronides undergo various chemical reactions, primarily involving the cleavage of the glycosidic bond, which can be catalyzed by enzymes such as beta-glucuronidase. These reactions are crucial for the biological activity and metabolism of glucuronides in living organisms. The specific chemical properties of N-Acetyltyramine Glucuronide would depend on the acetylated tyramine part of the molecule and its interaction with the glucuronic acid moiety.
Physical Properties Analysis
The physical properties of glucuronides, such as solubility, melting point, and stability, are influenced by the degree of acetylation and the nature of the aglycone. Acetylation affects solubility and thermal properties, as seen in studies on glucuronoxylan from aspen wood, suggesting that similar principles might apply to the physical properties of N-Acetyltyramine Glucuronide (Gröndahl et al., 2003).
Chemical Properties Analysis
The chemical properties of N-Acetyltyramine Glucuronide would be characterized by its behavior in biological systems, including its role in metabolism and potential as a biomarker for certain conditions. For example, glucuronides play a significant role in drug metabolism, acting as detoxifying agents by making drugs more water-soluble for excretion (Hawes, 1998).
Scientific Research Applications
Biomarker for Onchocerciasis-Associated Epilepsy : A study by Hotterbeekx et al. (2020) investigated the use of urinary N-acetyltyramine-O,β-glucuronide (NATOG) as a biomarker for active Onchocerca volvulus infection, particularly in areas with high epilepsy prevalence. They found that NATOG concentration was positively associated with microfilarial density and was higher in persons with epilepsy compared to those without. However, they also noted that NATOG concentration had low discriminating power to differentiate between infected and uninfected individuals (Hotterbeekx et al., 2020).
Metabolism of Tyramine in Rats : Tacker et al. (1970) examined the metabolism of tyramine in rats, finding that N-acetyltyramine and tyrosol are excreted as conjugates with glucuronic acid or sulfate, and less than 0.2% as free N-acetyltyramine. This study provides insights into the metabolic pathways of N-acetyltyramine-related compounds (Tacker, McIsaac, & Creaven, 1970).
Use in Psychiatry : While not directly on N-Acetyltyramine Glucuronide, a study by Dean et al. (2011) on N-acetylcysteine (NAC) in psychiatry suggests a broader context of acetylated compounds in medical applications. NAC is used in the treatment of psychiatric disorders due to its modulation of various pathways, hinting at the potential of related compounds in similar applications (Dean, Giorlando, & Berk, 2011).
Glucuronide Formation in Infectious Hepatitis : A study by Vest and Fritz (1961) investigated the formation of glucuronides, like N-Acetyltyramine Glucuronide, in patients with infectious hepatitis. They observed that the ability to form glucuronides was depressed during the acute stage of hepatitis (Vest & Fritz, 1961).
Potential in Neurodegenerative Diseases : The study by Tardiolo et al. (2018) on N-acetylcysteine, a compound similar to N-Acetyltyramine Glucuronide, suggests potential applications in neurodegenerative diseases. N-acetylcysteine shows antioxidant and anti-inflammatory activities, which could imply similar benefits for N-Acetyltyramine Glucuronide (Tardiolo, Bramanti, & Mazzon, 2018).
Safety And Hazards
While simple O- (ether-linked) and N-glucuronide drug conjugates are generally unreactive and considered benign from a safety perspective, the acyl glucuronides that derive from metabolism of carboxylic acid-containing xenobiotics can exhibit a degree of chemical reactivity that is dependent upon their molecular structure8.
Future Directions
The future of N-Acetyltyramine Glucuronide research lies in the development of advanced tandem mass spectrometry strategies. These strategies aim to offer full structural characterization of metabolites and lipids3. Additionally, the diagnostic potential of urinary N-Acetyltyramine-O,β-glucuronide (NATOG) as a diagnostic biomarker for Onchocerca volvulus infection is being evaluated7.
properties
IUPAC Name |
(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO8/c1-8(18)17-7-6-9-2-4-10(5-3-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h2-5,11-14,16,19-21H,6-7H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAQSNRNVPNZJX-AKFOCJAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131698504 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.